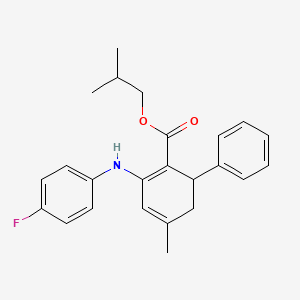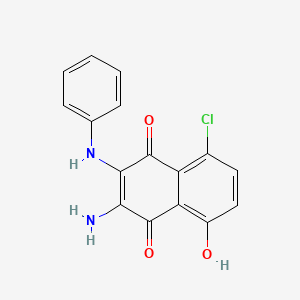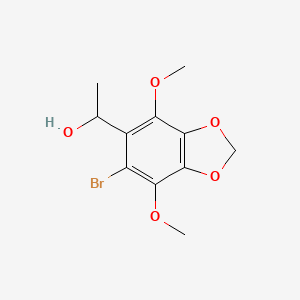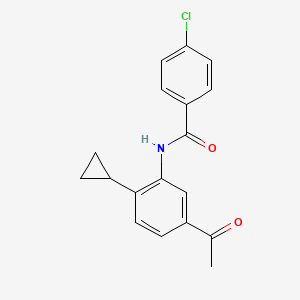![molecular formula C11H17NOS2 B11046613 2-{[2-(Butylsulfinyl)ethyl]sulfanyl}pyridine](/img/structure/B11046613.png)
2-{[2-(Butylsulfinyl)ethyl]sulfanyl}pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[2-(Butylsulfinyl)ethyl]sulfanyl}pyridine is an organic compound with the molecular formula C11H17NS2 It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(Butylsulfinyl)ethyl]sulfanyl}pyridine typically involves the reaction of pyridine derivatives with butylsulfinyl and sulfanyl groups. One common method involves the use of a copper-catalyzed aminosulfonylation reaction, where aryldiazonium tetrafluoroborates, DABCO·(SO2)2, and N-chloroamines are used as reagents . This reaction is carried out under mild conditions and provides good yields of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(Butylsulfinyl)ethyl]sulfanyl}pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-{[2-(Butylsulfinyl)ethyl]sulfanyl}pyridine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[2-(Butylsulfinyl)ethyl]sulfanyl}pyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through various pathways, including inhibition or activation of enzymatic reactions and binding to specific receptors. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-{[2-(Butylsulfonyl)ethyl]sulfanyl}ethanol: Similar structure with an ethanol group instead of a pyridine ring.
2-{[2-(Butylsulfanyl)ethyl]pyridine: Lacks the sulfinyl group, making it less reactive in certain chemical reactions.
Uniqueness
2-{[2-(Butylsulfinyl)ethyl]sulfanyl}pyridine is unique due to the presence of both butylsulfinyl and sulfanyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C11H17NOS2 |
|---|---|
Molecular Weight |
243.4 g/mol |
IUPAC Name |
2-(2-butylsulfinylethylsulfanyl)pyridine |
InChI |
InChI=1S/C11H17NOS2/c1-2-3-9-15(13)10-8-14-11-6-4-5-7-12-11/h4-7H,2-3,8-10H2,1H3 |
InChI Key |
VXRKPWUPIZRQPX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCS(=O)CCSC1=CC=CC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-hydroxy-4-[(3-methoxyphenyl)carbonyl]-1-(pyridin-4-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11046552.png)
![3-(1,3-benzodioxol-5-yl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-[2-(4-hydroxyphenyl)ethyl]propanamide](/img/structure/B11046556.png)
![3-[4-(4-Methoxyphenoxy)piperidin-1-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B11046562.png)
![3-{1-[3-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)prop-2-yn-1-yl]piperidin-2-yl}pyridine](/img/structure/B11046568.png)
![1-(4-Chlorophenyl)-3-({[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]methyl}amino)pyrrolidine-2,5-dione](/img/structure/B11046569.png)
![4-amino-N'-{[(3,4-dichlorophenyl)carbamoyl]oxy}-N-(4-methoxybenzyl)-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B11046571.png)

![2-fluoro-N-[7-(1-hydroxybutyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide](/img/structure/B11046578.png)

![5-[(3-methylphenyl)amino]-3-[(4-methylphenyl)sulfanyl]-2-phenyl-1H-naphtho[2,3-g]indole-6,11-dione](/img/structure/B11046596.png)
![4-Amino-1-(4-chlorophenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B11046611.png)

